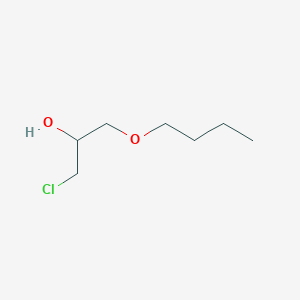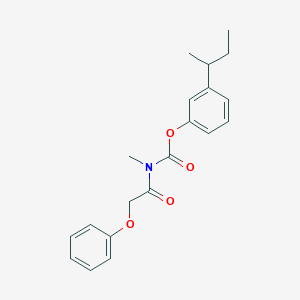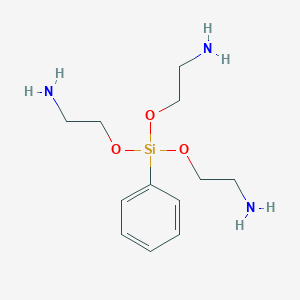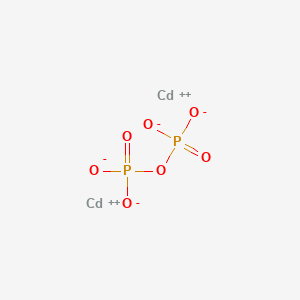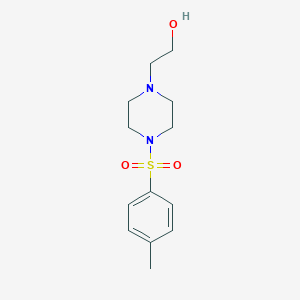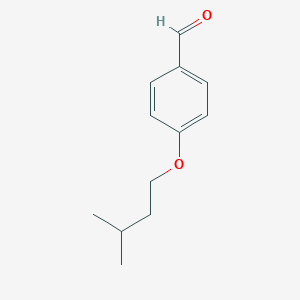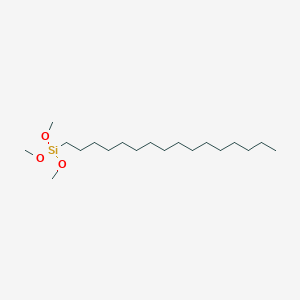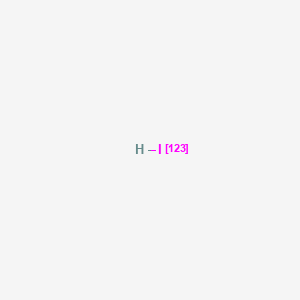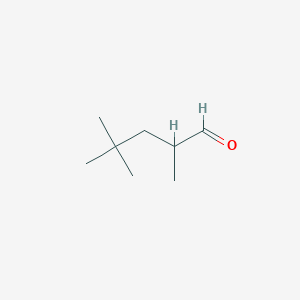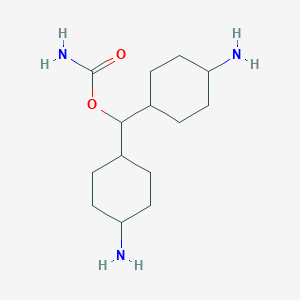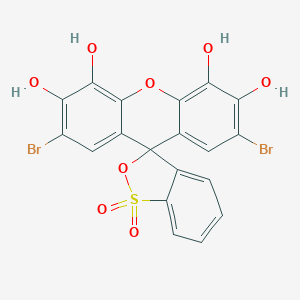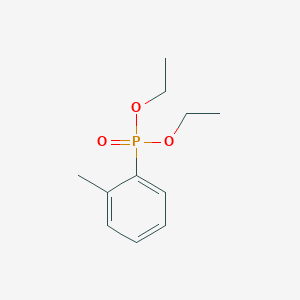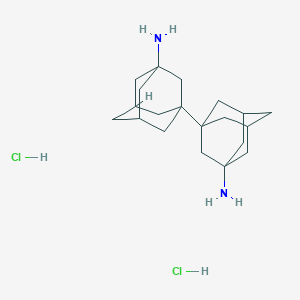
1,1'-Biadamantane-3-3'-diamine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Biadamantane-3-3'-diamine, dihydrochloride, also known as ADMA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of adamantane, a bicyclic hydrocarbon that is commonly used as a structural scaffold in drug design. ADMA has been found to have a wide range of potential applications, including as an antiviral agent, a cancer treatment, and a neuroprotective agent. In
Mecanismo De Acción
The mechanism of action of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is not fully understood, but it is believed to work by inhibiting the activity of the viral polymerase. This enzyme is essential for viral replication, and 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to bind to the active site of the polymerase, preventing it from functioning properly. In cancer cells, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the eventual death of the cell. The neuroprotective properties of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride are thought to be due to its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a molecule that is toxic to neurons.
Efectos Bioquímicos Y Fisiológicos
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its antiviral, anticancer, and neuroprotective properties, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have antioxidant properties, and may be useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is a highly reactive compound, and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-Biadamantane-3-3'-diamine, dihydrochloride. One area of interest is the development of more potent antiviral agents based on the 1,1'-Biadamantane-3-3'-diamine, dihydrochloride scaffold. Another area of interest is the development of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride-based cancer treatments that are more selective and less toxic than current chemotherapy drugs. Additionally, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride may have potential as a treatment for other diseases such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
1,1'-Biadamantane-3-3'-diamine, dihydrochloride can be synthesized using a variety of methods, including the reaction of 1,3-diaminopropane with 1-adamantyl bromide, the reaction of 1,3-diaminopropane with 1-adamantyl chloride, and the reaction of 1,3-diaminopropane with 1-adamantyl tosylate. The most common method involves the reaction of 1,3-diaminopropane with 1-adamantyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride.
Aplicaciones Científicas De Investigación
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been studied extensively for its potential as an antiviral agent. It has been found to be effective against a wide range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride works by inhibiting the viral polymerase, which is essential for viral replication. In addition to its antiviral properties, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have potential as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18392-94-4 |
|---|---|
Nombre del producto |
1,1'-Biadamantane-3-3'-diamine, dihydrochloride |
Fórmula molecular |
C20H34Cl2N2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-(3-amino-1-adamantyl)adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H |
Clave InChI |
STRSBVPKBCJBIX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



